2-(2-Methoxy-4-nitrophenoxy)acetamide
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Overview
Description
2-(2-Methoxy-4-nitrophenoxy)acetamide is an organic compound with the molecular formula C9H10N2O5. It is characterized by the presence of a methoxy group, a nitro group, and an acetamide group attached to a phenoxy ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-nitrophenoxy)acetamide typically involves the following steps:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position, forming 2-methoxy-4-nitrophenol.
Etherification: The 2-methoxy-4-nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-methoxy-4-nitrophenoxy)acetic acid.
Amidation: Finally, the 2-(2-methoxy-4-nitrophenoxy)acetic acid is converted to this compound by reacting it with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-(2-Methoxy-4-aminophenoxy)acetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Hydrolysis: 2-(2-Methoxy-4-nitrophenoxy)acetic acid and ammonia or an amine.
Scientific Research Applications
2-(2-Methoxy-4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)acetamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-(4-Nitrophenoxy)acetamide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
2-(2-Methoxy-4-nitrophenoxy)ethanol:
Uniqueness
2-(2-Methoxy-4-nitrophenoxy)acetamide is unique due to the presence of both the methoxy and nitro groups on the phenoxy ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxy-4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-8-4-6(11(13)14)2-3-7(8)16-5-9(10)12/h2-4H,5H2,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZHFUIQNYZWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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